2-{[(dimethylamino)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Dimethylamino)sulfonyl]amino}benzamide, commonly known as DB959, is a small molecule antagonist of the dopamine D4 receptor. It was first synthesized in 2003 by a team of scientists at the University of Michigan. Since then, DB959 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
DB959 acts as an antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and has been implicated in various neurological disorders. By blocking the activity of this receptor, DB959 modulates the release of dopamine and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
DB959 has been shown to improve cognitive function in preclinical studies, including working memory, attention, and executive function. It has also been shown to reduce symptoms of schizophrenia and Parkinson's disease in animal models. DB959 has a high affinity for the dopamine D4 receptor and has been shown to be selective for this receptor over other dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
DB959 has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor and its ability to improve cognitive function and reduce symptoms of neurological disorders. However, DB959 has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DB959, including its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration of DB959 for therapeutic use. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to improved therapeutic outcomes.
Synthesemethoden
The synthesis of DB959 involves a multi-step process that starts with the reaction of 2-aminobenzamide with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with dimethylamine to yield DB959. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
DB959 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, DB959 has been shown to improve cognitive function and reduce symptoms of these disorders.
Eigenschaften
IUPAC Name |
2-(dimethylsulfamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-8-6-4-3-5-7(8)9(10)13/h3-6,11H,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANHHXOIRROPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.